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Compound of Interest

N-(4-Methoxy-2-
Compound Name: _ ]
nitrophenyl)acetamide

Cat. No.: B140486

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization techniques for N-(4-
Methoxy-2-nitrophenyl)acetamide, a key intermediate in organic synthesis. The following
sections detail the experimental data and protocols for the synthesis and analysis of this
compound, alongside a comparison with structurally similar alternatives.

Synthesis and Structural Analysis

N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized via the acetylation of 4-methoxy-
2-nitroaniline. This process yields a crystalline solid product whose structure has been
extensively studied using single-crystal X-ray diffraction.

Synthesis Protocol

The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved through the reaction of
4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. The mixture is stirred for
18 hours at room temperature, followed by vacuum drying. The resulting residue is then
purified by recrystallization from an aqueous solution to yield yellow lath-shaped single crystals.

[1]

Crystal Structure Analysis
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Single-crystal X-ray diffraction provides a detailed insight into the three-dimensional structure of
N-(4-Methoxy-2-nitrophenyl)acetamide. The analysis reveals a non-planar molecular
geometry.[1]

Table 1: Key Crystallographic Data for N-(4-Methoxy-2-nitrophenyl)acetamide|[1]

Parameter Value
Chemical Formula CoH10N204
Molecular Weight 210.19 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A) 14.8713(7)
b (A) 3.9563(2)
c(R) 17.2057(9)
B (°) 114.051(3)
Volume (A3) 924.42(8)
z 4
Temperature (K) 90

The molecule exhibits significant deviation from planarity, which can be described by the
torsion angles of its substituents relative to the central phenyl ring. The methoxy group is nearly
coplanar, while the nitro and acetamido groups are considerably twisted out of the plane.[1] An
intramolecular N—H---O hydrogen bond is observed between the amide hydrogen and an
oxygen atom of the nitro group.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of N-(4-Methoxy-
2-nitrophenyl)acetamide. This section details the available mass spectrometry and infrared
spectroscopy data. As of the latest literature search, detailed experimental *H and 3C NMR

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462018/
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462018/
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

data with assignments for this specific compound are not readily available. Therefore, predicted
NMR data from reputable chemical databases will be used for a comprehensive analysis, and
this will be clearly indicated.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization
mass spectrum shows a molecular ion peak corresponding to the expected molecular weight.

Table 2: Mass Spectrometry Data for N-(4-Methoxy-2-nitrophenyl)acetamide

m/z Interpretation

210 [M]* (Molecular lon)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for N-(4-Methoxy-2-nitrophenyl)acetamide

Wavenumber (cm—?) Assignment

~3300-3500 N-H Stretch (Amide)
~1660-1700 C=0 Stretch (Amide 1)
~1500-1550 N-O Asymmetric Stretch (Nitro)
~1300-1360 N-O Symmetric Stretch (Nitro)
~1200-1280 C-O Stretch (Aryl Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed with experimental results.

Table 4: Predicted *H NMR Chemical Shifts for N-(4-Methoxy-2-nitrophenyl)acetamide

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Chemical Shift (ppm) Multiplicity Assighment
~8.0 d H-3

~7.6 dd H-5

~7.1 d H-6

~3.9 S -OCHs

~2.2 s -C(O)CHs
~9.5 s (broad) -NH

Table 5: Predicted 13C NMR Chemical Shifts for N-(4-Methoxy-2-nitrophenyl)acetamide

Chemical Shift (ppm) Assighment
~169 C=0 (Amide)
~155 C-4 (C-0)
~140 C-2 (C-NO2)
~132 C-1 (C-N)
~125 C-6

~118 C-5

~105 C-3

~56 -OCHs

~25 -C(O)CHs

Comparison with Alternative Compounds

A comparative analysis of N-(4-Methoxy-2-nitrophenyl)acetamide with its ethoxy and hydroxy

analogues highlights the influence of the para-substituent on the molecular structure.

Table 6: Comparison of Torsion Angles for N-(4-Alkoxy/Hydroxy-2-nitrophenyl)acetamides
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Methoxy Nitro Torsion Acetamido
Compound Torsion Angle Angle (O-N-C- Torsion Angle Reference
(C-C-0-C) () C) () (C-N-C-C) (°)
N-(4-Methoxy-2-
nitrophenyl)aceta  6.1(5) -12.8(5) 25.4(5) [1]
mide
N-(4-Ethoxy-2-
nitrophenyl)aceta  0.56(12) -14.94(13) 18.23(15) [1]
mide
N-(4-Hydroxy-2-
nitrophenyl)aceta - -0.79(19) 3.1(2) [1]

mide

The data indicates that N-(4-Hydroxy-2-nitrophenyl)acetamide is considerably more planar than
its methoxy and ethoxy counterparts. This is likely due to the involvement of the hydroxyl group
in intermolecular hydrogen bonding, which influences the overall crystal packing and molecular
conformation.[1]

Experimental Workflows and Logical Relationships

The characterization of N-(4-Methoxy-2-nitrophenyl)acetamide follows a logical workflow,
from synthesis to comprehensive analysis.
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Experimental workflow for N-(4-Methoxy-2-nitrophenyl)acetamide.

This diagram illustrates the progression from the initial synthesis and purification steps to the
various analytical techniques employed for a thorough characterization of the compound. The
data obtained from these techniques are then used for structural elucidation, identity
confirmation, and comparative analysis.

The logical relationship between the molecular structure and its planarity as influenced by the
para-substituent can be visualized as follows:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b140486?utm_src=pdf-body-img
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Para-Substituent influences Intermolecular increases Molecular Planarit
(-OH, -OCHs, -OCH2CHs) Hydrogen Bonding Y

Click to download full resolution via product page

Influence of para-substituent on molecular planarity.

This diagram highlights that the nature of the para-substituent, particularly its ability to
participate in intermolecular hydrogen bonding (as seen with the -OH group), has a direct
impact on the overall planarity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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